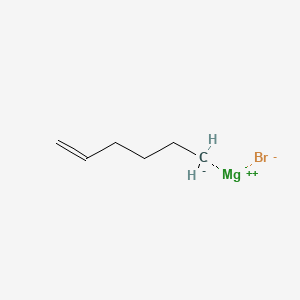

Hex-5-enylmagnesium bromide, 0.5M in THF

Übersicht

Beschreibung

Hex-5-enylmagnesium bromide, 0.5M in THF (CAS No. 30043-41-5) is a Grignard reagent . The molecular formula is C6H11BrMg and the molecular weight is 187.36 g/mol.

Synthesis Analysis

While specific synthesis methods for Hex-5-enylmagnesium bromide, 0.5M in THF were not found in the search results, Grignard reagents like this are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal in an ether or THF solvent .Molecular Structure Analysis

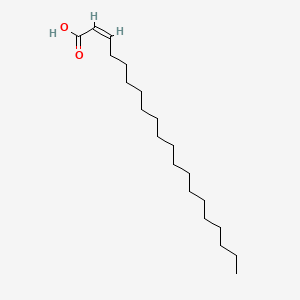

The molecular structure of Hex-5-enylmagnesium bromide is represented by the SMILES stringBr[Mg]CCCCC=C . This indicates that the molecule consists of a bromine atom bonded to a magnesium atom, which is further bonded to a hex-5-enyl group. Chemical Reactions Analysis

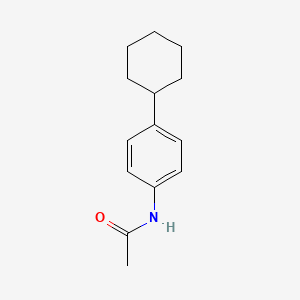

Grignard reagents, including Hex-5-enylmagnesium bromide, are known for their strong nucleophilic and basic properties. They can participate in a variety of chemical reactions, including nucleophilic additions to carbonyl groups, nucleophilic substitutions, and reductions .Physical And Chemical Properties Analysis

Hex-5-enylmagnesium bromide, 0.5M in THF, is a solution with a density of 0.94 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Wirkmechanismus

Target of Action

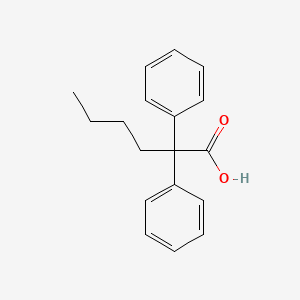

Hex-5-enylmagnesium bromide, also known as 4-penten-1-ylmagnesium bromide , is an organometallic compound used as a reagent in organic synthesis. Its primary targets are carbon and nitrogen atoms of the C=N double bond in imines .

Mode of Action

Hex-5-enylmagnesium bromide interacts with its targets through a process known as single-electron-transfer (SET) mechanism . In this mechanism, the compound donates an electron to the imine, leading to the formation of a new carbon-nitrogen bond . This reaction is regioselective and diastereoselective, meaning it preferentially occurs at specific sites and in a specific stereochemical manner .

Biochemical Pathways

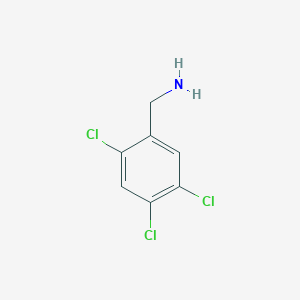

The addition of Hex-5-enylmagnesium bromide to imines affects the biochemical pathway involving the conversion of imines to amines . Specifically, it leads to the formation of tertiary amines when primary alkylmagnesium halides are used . This reaction is part of a broader class of reactions known as nucleophilic additions, which are fundamental in organic chemistry.

Result of Action

The result of Hex-5-enylmagnesium bromide’s action is the formation of new organic compounds. For instance, when used as a probe for the SET mechanism, only the N-(hex-5-enyl) adduct is obtained . This means that the compound has added to the nitrogen atom of the imine, forming a new tertiary amine .

Action Environment

The action of Hex-5-enylmagnesium bromide is influenced by several environmental factors. For instance, the use of magnesium derivatives and low temperatures can increase the yields in conjugate addition products . Additionally, steric hindrances can favor the redox process . Therefore, careful control of the reaction conditions is crucial for optimizing the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;hex-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTQJLNKMOCOQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hex-5-enylmagnesium bromide, 0.5M in THF | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1654886.png)

![1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B1654891.png)

![1-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B1654897.png)

![3-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B1654899.png)